N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological activity. The compound is classified under the category of acetamides and contains a triazole moiety, which is often associated with pharmacological properties.
The synthesis of N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide can be achieved through several methods involving multi-step organic reactions. A common approach includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for monitoring the reaction progress and purifying the final product .
The molecular structure of N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide features multiple rings and functional groups that contribute to its chemical properties:
The compound's structural data can be represented in various formats:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₂S |
Molecular Weight | 358.43 g/mol |
InChI | InChI=1S/C18H18N4O2S |
SMILES | CC1=C(N=N1)C(=O)N(C(=O)C(C)C)C(=O)S |
N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as inert atmospheres or controlled temperatures to prevent decomposition or side reactions .
The mechanism of action for N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors:
Studies suggest that compounds with similar structures exhibit significant bioactivity against various pathogens and cancer cell lines .
N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is expected to have:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in DMSO |
N-(3,4-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide has potential applications in:
Its complex structure and diverse functionalities make it a valuable candidate for further pharmacological studies and applications in drug discovery .
CAS No.:
CAS No.:
CAS No.: 2514-52-5